4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
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Overview
Description
The compound “4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid” is a complex organic molecule. It is related to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of a tert-butyloxycarbonyl (Boc) protecting group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound is complex, with a tert-butoxycarbonyl (Boc) group attached to an amino group, which is further attached to a methyl group and a 1-methyl-1H-1,2,3-triazole-5-carboxylic acid group . The InChI code for a similar compound is provided: 1S/C13H17NO5/c1-13(2,3)19-12(17)14-18-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3, (H,14,17) (H,15,16) .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
Synthesis and Chemical Transformations
Triazole derivatives, including those with tert-butoxycarbonyl protection, are pivotal in synthesizing heterocyclic compounds, which are crucial in medicinal chemistry and materials science. For instance, the synthesis of 2-alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides demonstrates the versatility of triazole derivatives in obtaining compounds with potential energetic materials applications (Zelenov et al., 2014). The synthesis involves reactions with aliphatic amines, showcasing the triazole ring's reactivity and its potential for further functionalization.
Safety and Hazards
Properties
IUPAC Name |
3-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)11-5-6-7(8(15)16)14(4)13-12-6/h5H2,1-4H3,(H,11,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNFGLNBBCWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N(N=N1)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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